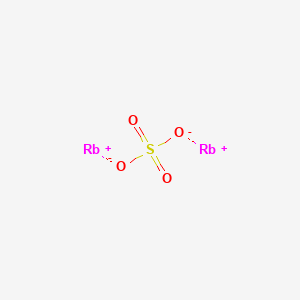![molecular formula C18H24ClN7OS B15285594 8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15285594.png)
8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SHP2 plays a crucial role in cell signaling pathways, including the RAS-RAF-ERK signaling pathway, which is often hyperactivated in various cancers . Batoprotafib is currently under investigation for its potential in treating advanced solid tumors, such as non-small cell lung cancer, squamous head and neck cancer, esophageal squamous cell carcinoma, colorectal cancer, and gastrointestinal stromal cancer .
Preparation Methods
The synthesis of batoprotafib involves multiple steps, starting with the preparation of key intermediates. . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods for batoprotafib are designed to scale up the synthesis process while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Batoprotafib undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Batoprotafib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of SHP2 and its effects on cell signaling pathways . In biology, batoprotafib is employed in research to understand the role of SHP2 in various cellular processes and diseases . In medicine, batoprotafib is being investigated in clinical trials for its potential to treat advanced solid tumors by inhibiting SHP2 and disrupting cancer cell signaling . Additionally, batoprotafib has industrial applications in the development of new therapeutic agents and drug discovery .
Mechanism of Action
Batoprotafib exerts its effects by binding to and inhibiting SHP2, a protein tyrosine phosphatase involved in cell signaling pathways . By inhibiting SHP2, batoprotafib disrupts the RAS-RAF-ERK signaling pathway, which is often hyperactivated in cancer cells . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells, making batoprotafib a promising therapeutic agent for the treatment of various cancers .
Comparison with Similar Compounds
Batoprotafib is unique in its ability to specifically target and inhibit SHP2, distinguishing it from other compounds that may target different proteins or pathways . Similar compounds include other SHP2 inhibitors, such as RMC-4630 and JAB-3068, which also aim to disrupt the RAS-RAF-ERK signaling pathway . batoprotafib’s specific binding affinity and inhibitory potency make it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C18H24ClN7OS |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
8-[6-amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C18H24ClN7OS/c1-10-14(20)18(9-27-10)3-6-26(7-4-18)12-8-24-17(16(22)25-12)28-11-2-5-23-15(21)13(11)19/h2,5,8,10,14H,3-4,6-7,9,20H2,1H3,(H2,21,23)(H2,22,25) |
InChI Key |
UCJZOKGUEJUNIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester](/img/structure/B15285517.png)


![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)

![8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15285557.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione](/img/structure/B15285560.png)
![(2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B15285579.png)

![(15-Ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl)methanol](/img/structure/B15285587.png)


![4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15285608.png)
